2,5-Diisopropylpyrazine

Catalog No.
S730122
CAS No.
24294-83-5
M.F
C10H16N2
M. Wt
164.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Diisopropylpyrazine

CAS Number

24294-83-5

Product Name

2,5-Diisopropylpyrazine

IUPAC Name

2,5-di(propan-2-yl)pyrazine

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

InChI

InChI=1S/C10H16N2/c1-7(2)9-5-12-10(6-11-9)8(3)4/h5-8H,1-4H3

InChI Key

LXJYUERPFWUCNN-UHFFFAOYSA-N

SMILES

CC(C)C1=CN=C(C=N1)C(C)C

Canonical SMILES

CC(C)C1=CN=C(C=N1)C(C)C

Occurrence and Production:

2,5-Diisopropylpyrazine is a heterocyclic organic compound belonging to the class of pyrazines. It has the chemical formula C₁₀H₁₆N₂ and CAS Registry Number 24294-83-5. This compound has been identified as a natural metabolite produced by the bacterium Paenibacillus polymyxa []. The production of 2,5-diisopropylpyrazine is stimulated by the presence of valine in the growth medium [].

Potential Biological Activities:

While the specific biological activities of 2,5-diisopropylpyrazine are not extensively explored, research suggests its potential involvement in various biological processes.

  • Antibacterial Activity

    Studies have investigated the potential antibacterial properties of pyrazines, including 2,5-dimethylpyrazine, which share structural similarities with 2,5-diisopropylpyrazine. These studies suggest that some pyrazines may exhibit antibacterial activity against specific bacterial strains []. However, further research is needed to determine the specific antibacterial activity, if any, of 2,5-diisopropylpyrazine.

  • Flavoring Agent

    Pyrazines are known to contribute to the flavor profiles of various foods, particularly roasted and processed products []. The specific role of 2,5-diisopropylpyrazine in flavor remains unclear, and further research is needed to understand its potential contribution to the sensory properties of food.

Research Applications:

  • Antimicrobial studies

    Further investigation into the potential antibacterial activity of 2,5-diisopropylpyrazine against various bacterial strains could be conducted.

  • Metabolic studies

    Research could explore the role of 2,5-diisopropylpyrazine in the metabolism of Paenibacillus polymyxa and other microorganisms.

  • Flavor chemistry studies

    Investigations could be conducted to understand the potential contribution of 2,5-diisopropylpyrazine to the flavor profile of food products.

2,5-Diisopropylpyrazine is an organic compound characterized by a pyrazine ring substituted at the 2 and 5 positions with isopropyl groups. Its molecular formula is C10H16N2C_{10}H_{16}N_{2} and it has a molecular weight of 168.25 g/mol. The compound is recognized for its unique aromatic properties and is often studied in the context of synthetic organic chemistry and flavor chemistry due to its distinctive odor profile, which resembles that of roasted coffee or nuts .

2,5-Diisopropylpyrazine can undergo various chemical transformations, including:

  • Oxidation: It can be oxidized to form N-oxide derivatives, such as 2,5-diisopropylpyrazine N-oxide, which retains the pyrazine structure but introduces oxygen functionality .
  • Dimerization: This compound can also participate in dimerization reactions involving amino acid-derived aldehydes, leading to the formation of other complex pyrazine derivatives .
  • Reactions with Acids: It reacts with strong acids to form pyrazine derivatives that can be further functionalized .

Several methods exist for synthesizing 2,5-diisopropylpyrazine:

  • Dimerization of Amino Aldehydes: A biomimetic approach involves the dimerization of amino acid-derived aldehydes under specific conditions to yield this compound .
  • From L-Valinol: Another method starts with L-valinol, which is transformed into an intermediate that is subsequently oxidized to produce 2,5-diisopropylpyrazine .
  • Total Synthesis Pathways: Various total synthesis strategies have been developed that incorporate multiple steps and reagents to construct the pyrazine framework effectively .

2,5-Diisopropylpyrazine finds applications primarily in:

  • Flavoring Agents: Due to its pleasant aroma reminiscent of roasted coffee or nuts, it is used in food products and fragrances.
  • Synthetic Chemistry: It serves as a building block in organic synthesis for generating more complex molecules.
  • Research: Its unique properties make it a subject of interest in studies related to pyrazines and their derivatives in medicinal chemistry.

Several compounds share structural similarities with 2,5-diisopropylpyrazine. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
2,3-DimethylpyrazineTwo methyl groups at positions 2 and 3Lacks the bulky isopropyl groups
2,6-DiisopropylpyrazineIsopropyl groups at positions 2 and 6Different substitution pattern affects properties
2-Acetyl-5-methylpyrazineAcetyl group at position 2Incorporates an acetyl functional group
3-Ethyl-2-methylpyrazineEthyl group at position 3Variation in substitution leading to different aroma profiles

The unique aspect of 2,5-diisopropylpyrazine lies in its specific substitution pattern that contributes to its distinct aromatic properties and potential applications in flavoring and synthesis compared to other similar compounds.

Pyrazines emerged as critical compounds in the 19th century with the development of early synthetic methods. The Staedel–Rugheimer pyrazine synthesis (1876) marked a milestone, enabling the preparation of substituted pyrazines through condensation reactions. By the mid-20th century, alkylpyrazines gained prominence due to their natural occurrence in foods like coffee and cocoa, where they contribute to roasted aromas. The structural simplicity of pyrazines, coupled with their electronic properties, facilitated advancements in catalysis and materials science. For instance, the Gutknecht synthesis (1879) and Gastaldi synthesis (1921) expanded the toolkit for accessing diverse pyrazine scaffolds. These foundational methods laid the groundwork for synthesizing complex derivatives such as 2,5-diisopropylpyrazine, which became a model for studying steric and electronic effects in heterocyclic systems.

Discovery and Initial Characterization of 2,5-Diisopropylpyrazine

2,5-Diisopropylpyrazine was first identified in 1999 during investigations into microbial metabolites. Researchers isolated it from Chondromyces crocatus and later from Paenibacillus polymyxa, where it constituted a dominant metabolite in polymyxin biosynthesis. Early characterization relied on nuclear magnetic resonance (NMR) and gas chromatography–mass spectrometry (GC-MS):

PropertyValueSource
Molecular formulaC$${10}$$H$${16}$$N$$_{2}$$
Molecular weight164.25 g/mol
$$^1$$H NMR (CDCl$$_3$$)δ 1.33 (d, J = 6.8 Hz, 12H), 3.09 (sept, J = 6.9 Hz, 2H), 8.40 (s, 2H)
$$^{13}$$C NMR (CDCl$$_3$$)δ 22.2 (CH$$_3$$), 33.6 (CH), 141.9 (C-Ar), 159.3 (C-N)

The compound’s biosynthesis in P. polymyxa was correlated with valine metabolism, where supplementation with valine enhanced production yields. Synthetic routes, such as the dehydrogenative coupling of β-amino alcohols catalyzed by manganese pincer complexes, provided atom-economical access to 2,5-diisopropylpyrazine.

Significance in Heterocyclic Compound Research

2,5-Diisopropylpyrazine serves as a prototype for studying steric hindrance and aromaticity in substituted pyrazines. Its isopropyl groups impose significant steric bulk, influencing reactivity in catalytic systems and intermolecular interactions. In materials science, the compound’s rigid structure has been explored in ligand design for coordination chemistry. Additionally, its role as a semiochemical—a natural attractant for sap beetles—highlights applications in agrochemical research. The molecule’s stability under thermal and oxidative conditions further positions it as a candidate for industrial flavor formulations.

XLogP3

2.1

Wikipedia

2,5-Diisopropyl-pyrazine

Dates

Last modified: 08-15-2023
Schulz, Stefan; Fuhlendorff, Jens; Reichenbach, Hans; Identification and synthesis of volatiles released by the myxobacterium Chondromyces crocatus, Tetrahedron, 6017, 3863-3872. DOI:10.1016/j.tet.2004.03.005

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